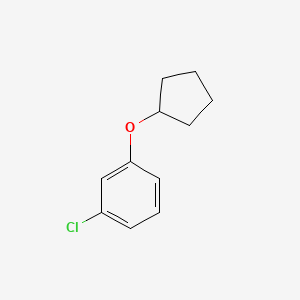

1-Chloro-3-(cyclopentyloxy)benzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-cyclopentyloxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMYSFVPEQPPFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Chloro 3 Cyclopentyloxy Benzene and Analogues

Strategies for Carbon-Oxygen Bond Formation

The creation of the aryl ether bond is a cornerstone of synthesizing 1-Chloro-3-(cyclopentyloxy)benzene. Several classical and contemporary etherification methods are applicable, each with distinct mechanisms and conditions.

Etherification Reactions via Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is a pathway for forming C-O bonds where a nucleophile replaces a leaving group on an aromatic ring. pressbooks.pubmasterorganicchemistry.com This reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com For the reaction to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) at the ortho and/or para positions relative to the leaving group. pressbooks.pubmasterorganicchemistry.com

In the context of synthesizing this compound, a hypothetical SNAr route could involve the reaction of a cyclopentoxide nucleophile with 1,3-dichlorobenzene (B1664543). However, the chlorine substituents are not sufficiently electron-withdrawing to activate the ring for a facile SNAr reaction under standard conditions. pressbooks.pub The absence of strong activating groups makes this direct approach challenging and generally low-yielding compared to other methods. The reactivity order for leaving groups in SNAr is typically F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or phenoxide ion. wikipedia.orgmasterorganicchemistry.comorganicchemistrytutor.com

To synthesize this compound, this method is highly effective. The synthesis starts with 3-chlorophenol (B135607), which is deprotonated by a strong base to form the more nucleophilic 3-chlorophenoxide ion. masterorganicchemistry.comorganicchemistrytutor.com This phenoxide then attacks a cyclopentyl halide (e.g., cyclopentyl bromide) in an SN2 reaction to form the desired ether product.

The choice of reactants is crucial for the success of the Williamson synthesis. For this target molecule, using 3-chlorophenoxide as the nucleophile and a cyclopentyl halide as the electrophile is the preferred pathway. The alternative, reacting cyclopentoxide with 1,3-dichlorobenzene, is not feasible via an SN2 mechanism because nucleophilic substitution on an sp²-hybridized carbon is disfavored. organicchemistrytutor.com The SN2 mechanism requires a backside attack, which is sterically hindered on a planar aromatic ring. wikipedia.org

Table 1: Williamson Ether Synthesis of this compound

| Parameter | Condition |

|---|---|

| Nucleophile Precursor | 3-Chlorophenol |

| Base | Sodium Hydride (NaH) |

| Electrophile | Cyclopentyl Bromide |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80°C |

| Reaction Time | 12 hours |

Data derived from analogous reactions.

Transition-Metal-Catalyzed Etherification

Modern synthetic chemistry offers powerful transition-metal-catalyzed methods for forming C-O bonds, which often provide milder conditions and broader substrate scope than traditional methods. The Buchwald-Hartwig reaction, originally developed for C-N bond formation, has been extended to the synthesis of aryl ethers. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction can form an ether from an aryl halide and an alcohol. organic-chemistry.org

In this approach, 1,3-dichlorobenzene or 1-bromo-3-chlorobenzene (B44181) could be coupled with cyclopentanol (B49286) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base. wikipedia.orgcommonorganicchemistry.com The development of sterically hindered and electron-rich ligands has been crucial for achieving high efficiency in these couplings, even with less reactive aryl chlorides. wikipedia.org

Another related method is the Mitsunobu reaction. For this compound, this would involve coupling 3-chlorophenol with cyclopentanol under mild conditions using reagents like triphenylphosphine (B44618) (PPh₃) and diisopropyl azodicarboxylate (DIAD) in a solvent such as tetrahydrofuran (B95107) (THF).

Table 2: Typical Components for Buchwald-Hartwig Etherification

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | 1-Bromo-3-chlorobenzene | Electrophile |

| Alcohol | Cyclopentanol | Nucleophile |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Palladium Source |

| Ligand | BINAP, Xantphos | Stabilizes Pd, facilitates catalytic cycle |

| Base | Cs₂CO₃, K₃PO₄ | Activates alcohol, neutralizes HX byproduct |

| Solvent | Toluene, Dioxane | Reaction Medium |

Components based on general Buchwald-Hartwig coupling protocols. commonorganicchemistry.com

Chlorine Atom Introduction Strategies

An alternative synthetic logic involves forming the cyclopentyloxybenzene (B1611981) ether first and then introducing the chlorine atom. This requires a regioselective chlorination method.

Electrophilic Aromatic Halogenation Precursors

Electrophilic aromatic halogenation is a fundamental reaction for introducing halogens onto an aromatic ring. wikipedia.org The typical procedure for chlorination involves reacting the aromatic substrate with chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). wikipedia.orgyoutube.comyoutube.com The catalyst polarizes the Cl-Cl bond, creating a highly electrophilic species that is attacked by the electron-rich benzene (B151609) ring. youtube.comyoutube.com

To synthesize this compound via this route, the precursor would be cyclopentyloxybenzene. However, the cyclopentyloxy group (-OC₅H₉) is an alkoxy group, which is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. This means that chlorination of cyclopentyloxybenzene would predominantly yield a mixture of 1-chloro-2-(cyclopentyloxy)benzene (B11744274) and 1-chloro-4-(cyclopentyloxy)benzene. The desired meta-isomer, this compound, would be formed in only minor amounts, if at all. Therefore, direct electrophilic chlorination of the ether precursor is not a viable strategy for obtaining the target molecule in high yield.

Decarboxylative Halogenation Methods

Decarboxylative halogenation offers a modern and powerful alternative to traditional electrophilic substitution, allowing for the installation of a halogen atom at a position that might otherwise be difficult to access. acs.org These methods, such as the Hunsdiecker-Borodin reaction and its more recent variants, convert a carboxylic acid into an organic halide with the loss of carbon dioxide. acs.orgnih.gov

For the synthesis of this compound, the required precursor would be 3-(cyclopentyloxy)benzoic acid. Recent advancements have established protocols for the decarboxylative chlorination of aryl carboxylic acids under relatively mild conditions. nih.govprinceton.edu One such method employs a combination of a photocatalyst and a hypervalent iodine reagent like (diacetoxyiodo)benzene (B116549) (PIDA), using a simple chlorinated solvent as the halogen source. nih.gov Another approach utilizes a copper-catalyzed system that facilitates the transformation. princeton.edu These methods are often tolerant of various functional groups and can overcome the regioselectivity limitations of electrophilic aromatic substitution, making them a highly effective strategy for synthesizing specifically substituted aryl halides. nih.govprinceton.edu

Multi-Step Synthesis Pathways from Precursors

Multi-step syntheses are fundamental in constructing the target molecule, this compound, by assembling its constituent parts through a sequence of chemical transformations. These pathways typically begin with simpler, commercially available starting materials.

Synthesis from Halogenated Phenols

A primary and widely employed route to this compound involves the use of halogenated phenols, specifically 3-chlorophenol. The most common method is the Williamson ether synthesis, a robust and well-established reaction in organic chemistry. nih.govorganic-chemistry.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. organic-chemistry.org

The synthesis begins with the deprotonation of 3-chlorophenol by a strong base to form the corresponding phenoxide ion. This phenoxide then acts as a nucleophile, attacking an electrophilic cyclopentyl source, typically a cyclopentyl halide (e.g., cyclopentyl bromide) or a cyclopentyl sulfonate (e.g., cyclopentyl tosylate). union.eduorganic-chemistry.org The use of a cyclopentyl derivative with a good leaving group is crucial for the reaction to proceed efficiently. union.edu

The general reaction scheme is as follows:

Deprotonation of 3-chlorophenol: A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to abstract the acidic phenolic proton, generating the sodium or potassium 3-chlorophenoxide. organic-chemistry.orgwikipedia.org

Nucleophilic attack: The 3-chlorophenoxide ion then attacks the cyclopentyl halide or tosylate, displacing the halide or tosylate leaving group to form the desired ether linkage. union.eduorganic-chemistry.org

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the SN2 reaction. nih.gov

Table 1: Representative Conditions for Williamson Ether Synthesis of this compound

| Parameter | Condition | Purpose | Reference |

| Phenol (B47542) | 3-Chlorophenol | Aromatic precursor | organic-chemistry.org |

| Cyclopentyl Source | Cyclopentyl Bromide or Cyclopentyl Tosylate | Introduces the cyclopentyl group | union.eduorganic-chemistry.org |

| Base | Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) | Deprotonates the phenol | organic-chemistry.orgwikipedia.org |

| Solvent | Dimethylformamide (DMF) or Acetonitrile | Facilitates the SN2 reaction | nih.gov |

| Temperature | Room temperature to moderate heating | To ensure reaction completion | nih.gov |

Synthesis from Cyclopentanol Derivatives

An alternative approach begins with cyclopentanol. In this strategy, the hydroxyl group of cyclopentanol is first converted into a good leaving group to facilitate nucleophilic attack by the 3-chlorophenoxide. A common way to achieve this is by converting cyclopentanol into cyclopentyl tosylate by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

Once cyclopentyl tosylate is formed, it can be reacted with 3-chlorophenoxide, as described in the Williamson ether synthesis. union.edu

Another sophisticated method for synthesizing aryl ethers from alcohols is the Mitsunobu reaction. organic-chemistry.orgnih.gov This reaction allows for the direct coupling of an alcohol with a phenolic compound under mild conditions. In this case, cyclopentanol would be reacted with 3-chlorophenol in the presence of a phosphine reagent, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govnih.gov The reaction proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, if applicable. organic-chemistry.org

The Ullmann condensation is another powerful method for forming aryl ethers and can be adapted to use alcohols as one of the coupling partners. union.eduwikipedia.org In a modified Ullmann reaction, an aryl halide (like 1,3-dichlorobenzene or 1-bromo-3-chlorobenzene) can be coupled with cyclopentanol in the presence of a copper catalyst, often with a ligand and a base. union.eduwikipedia.org

Table 2: Comparison of Methods Starting from Cyclopentanol Derivatives

| Method | Key Reagents | General Conditions | Advantages | Reference |

| Williamson Ether Synthesis (via Tosylate) | Cyclopentanol, p-TsCl, Base, 3-Chlorophenol | Two-step process, requires isolation of tosylate | Reliable, uses common reagents | union.edu |

| Mitsunobu Reaction | Cyclopentanol, 3-Chlorophenol, PPh₃, DEAD/DIAD | One-pot, mild conditions | Good for complex molecules, stereochemical inversion | nih.govorganic-chemistry.orgnih.gov |

| Ullmann Condensation | Cyclopentanol, 1-Bromo-3-chlorobenzene, Cu catalyst, Base | Higher temperatures may be needed | Direct coupling of alcohol and aryl halide | union.eduwikipedia.org |

Sequential Functionalization of Aromatic Rings

The synthesis of this compound can also be envisioned through the sequential introduction of the chloro and cyclopentyloxy groups onto a benzene ring. The order of these introductions is critical due to the directing effects of the substituents.

One possible pathway involves the Friedel-Crafts acylation of chlorobenzene (B131634). youtube.comdoubtnut.com In this approach, chlorobenzene is reacted with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction primarily yields the para-substituted product, 4-chloro-1-cyclopentanoylbenzene, due to the ortho, para-directing nature of the chlorine atom and steric hindrance at the ortho position. youtube.comdoubtnut.com The resulting ketone can then be reduced to a methylene (B1212753) group (CH₂) via methods like the Wolff-Kishner or Clemmensen reduction, followed by subsequent steps to form the ether, although this is a more circuitous route.

A more direct, though potentially challenging, approach would involve the chlorination of cyclopentyloxybenzene. However, this would likely lead to a mixture of ortho and para isomers, requiring separation.

A plausible, more controlled sequential synthesis could be:

Friedel-Crafts Alkylation of Benzene: Reacting benzene with cyclopentene (B43876) in the presence of an acid catalyst to form cyclopentylbenzene (B1606350).

Nitration: Nitration of cyclopentylbenzene would likely place the nitro group at the para position.

Chlorination: Introduction of a chlorine atom, which would be directed to the meta position relative to the cyclopentyl group and ortho to the nitro group.

Reduction of the Nitro Group: Reduction of the nitro group to an amine.

Sandmeyer Reaction: Conversion of the amino group to a hydroxyl group.

Williamson Ether Synthesis: Etherification of the resulting phenol.

This multi-step sequence highlights the complexities of controlling regiochemistry in aromatic substitutions.

Advanced Synthetic Techniques and Catalysis

To improve reaction efficiency, reduce reaction times, and enhance yields, advanced synthetic techniques and catalysis are often employed in the synthesis of this compound and its analogues.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. epa.gov In the context of synthesizing this compound, microwave irradiation can be applied to the Williamson ether synthesis. The use of microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions. epa.gov

The rapid heating of the polar reactants and solvents by microwaves leads to a significant increase in the reaction rate. This technique is particularly advantageous for library synthesis and in optimizing reaction conditions.

Phase Transfer Catalysis in Ether Synthesis

Phase transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants that are in different, immiscible phases. google.com In the Williamson ether synthesis of this compound, the 3-chlorophenoxide is typically in an aqueous or solid phase, while the cyclopentyl halide is in an organic phase. khanacademy.org

A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether, facilitates the transfer of the phenoxide anion from the aqueous/solid phase to the organic phase where it can react with the alkyl halide. khanacademy.org This method avoids the need for strictly anhydrous conditions and can lead to faster reactions and milder reaction conditions. The catalyst shuttles the nucleophile across the phase boundary, accelerating the reaction. khanacademy.org

Table 3: Advanced Synthetic Techniques for Etherification

| Technique | Principle | Application to Synthesis | Advantages | Reference |

| Microwave-Assisted Synthesis | Rapid, uniform heating of polar molecules by microwave energy. | Accelerates the Williamson ether synthesis. | Reduced reaction times, higher yields, cleaner products. | epa.gov |

| Phase Transfer Catalysis (PTC) | A catalyst facilitates the transfer of a reactant between immiscible phases. | Enables reaction between aqueous/solid phenoxide and organic cyclopentyl halide. | Milder conditions, no need for anhydrous solvents, faster rates. | google.comkhanacademy.org |

Biocatalytic Approaches for Related Structures

The application of biocatalysis in organic synthesis is a rapidly expanding field, offering environmentally benign and highly selective alternatives to traditional chemical methods. nih.govmagtech.com.cn While specific biocatalytic routes for the direct synthesis of this compound are not yet established in the literature, the synthesis of structurally related aryl alkyl ethers can be envisaged through several enzymatic approaches. These methods primarily leverage the capabilities of oxidoreductases, such as cytochrome P450 monooxygenases and laccases, to catalyze key bond-forming or modification steps. nih.govrsc.org

The advantages of using biocatalysts like enzymes include their high chemo-, regio-, and stereoselectivity, and their ability to function under mild reaction conditions, such as near-neutral pH and ambient temperatures. nih.gov This contrasts with many conventional chemical syntheses of aryl ethers, which can require harsh conditions, metal catalysts, and pre-functionalized starting materials. nih.govrsc.org

Enzymatic Formation of the Ether Linkage

The direct formation of an ether bond is a challenging transformation for enzymes; however, some enzyme classes have demonstrated this capability.

Cytochrome P450 Monooxygenases (CYPs): These enzymes are well-known for their role in xenobiotic metabolism and natural product biosynthesis, where they often catalyze hydroxylation reactions. rsc.orgyoutube.comyoutube.com In some biosynthetic pathways, a CYP-catalyzed hydroxylation is followed by a spontaneous or enzyme-assisted intramolecular cyclization to form an ether ring, as seen in the biosynthesis of platensimycin. nih.gov A similar intermolecular approach could theoretically be applied to the synthesis of aryl alkyl ethers. For instance, a CYP enzyme could be engineered to hydroxylate an appropriate precursor, which then reacts with an alcohol. Human CYPs, such as CYP2A6 and CYP2E1, have been shown to metabolize ethers like methyl tert-butyl ether (MTBE), demonstrating their interaction with ether functionalities. nih.gov

Laccases: These multicopper oxidases are versatile biocatalysts that use molecular oxygen to oxidize a wide range of phenolic and anilinic substrates. nih.gov While direct ether bond formation is not their primary function, laccase-mediator systems (LMS) can be employed to generate reactive intermediates that participate in subsequent coupling reactions. acs.org Laccases have been successfully used in the synthesis of various bioactive heterocyclic compounds and for the C-arylation of molecules like 5-aminopyrazoles. nih.govacs.org This oxidative coupling capability could potentially be harnessed for the arylation of alcohols.

Other Ether Synthases: Research into novel enzymes has identified promiscuous ether synthases. For example, an archaeal geranylgeranylglyceryl phosphate (B84403) synthase has been characterized as a biocatalyst capable of forming various ether lipids. nih.gov The discovery and engineering of such enzymes could open new avenues for the synthesis of a broad range of alkyl aryl ethers.

Biocatalytic Modification of Precursors

An alternative strategy involves using enzymes to modify a pre-existing molecule that already contains the core chloro-aryl or cyclopentyloxy moiety.

Alcohol Oxidases (AOs): In cascade reactions, alcohol oxidases can be used to oxidize a primary alcohol to an aldehyde. This aldehyde can then be used in a subsequent reductive amination step catalyzed by a reductive aminase (RedAm) to form N-alkylated amines. nih.gov A similar concept could be envisioned where an enzyme cascade modifies a side chain on a precursor to this compound.

The table below summarizes potential biocatalytic approaches for the synthesis of structures related to this compound.

| Enzyme Class | Catalytic Function | Potential Application for Related Structures | Example Substrates/Products |

| Cytochrome P450 Monooxygenases (CYPs) | Hydroxylation, Ether formation | O-dealkylation of an ether or hydroxylation of an aromatic or alkyl precursor followed by etherification. | Metabolism of MTBE to tert-butyl alcohol nih.gov, Formation of tetrahydrofuran ring in Platensimycin nih.gov |

| Laccases | Oxidation of phenols | Oxidative coupling of a phenolic precursor with cyclopentanol or a cyclopentyl-containing derivative. | Synthesis of biaryl compounds and nitrogen-based heterocycles. nih.govnih.gov |

| Alcohol Oxidases (AOs) in Cascade | Oxidation of alcohols to aldehydes | Modification of functional groups on a precursor molecule. | N-alkylation of amines using primary alcohols. nih.gov |

| Archaeal Prenyltransferases | Ether bond formation | Direct enzymatic etherification between a chloro-phenol and a cyclopentyl pyrophosphate analogue. | Synthesis of prenyl glycerol (B35011) ethers. nih.gov |

While these biocatalytic strategies are promising for the synthesis of analogues, significant research and enzyme engineering would be required to develop a specific and efficient process for this compound. The high selectivity of enzymes often necessitates tailoring the catalyst to a non-natural substrate. magtech.com.cn

Mechanistic Investigations and Reactivity Profiles of 1 Chloro 3 Cyclopentyloxy Benzene

Reaction Pathways of the Aryl Chloride Moiety

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for aryl halides. This reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. mdpi.com The stability of this intermediate is crucial, and it is greatly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which can delocalize the negative charge through resonance. mdpi.combeilstein-journals.org

For 1-Chloro-3-(cyclopentyloxy)benzene, the cyclopentyloxy substituent is located in the meta position relative to the chlorine atom. Therefore, it cannot offer resonance stabilization to the Meisenheimer complex that would form upon nucleophilic attack at the chlorine-bearing carbon. mdpi.com Furthermore, as an alkoxy group, it is considered electron-donating, which deactivates the ring toward nucleophilic attack. Consequently, this compound is expected to be highly unreactive under standard SNAr conditions.

An alternative pathway for nucleophilic substitution on unactivated aryl halides involves the formation of a highly reactive benzyne (B1209423) intermediate under harsh conditions, such as the use of a very strong base like sodium amide or sodium hydroxide (B78521) at high temperatures. nih.govorganic-chemistry.org This elimination-addition mechanism is not dependent on the electronic nature of substituents in the same way as the SNAr mechanism. However, no specific studies or data have been found that document this type of reaction for this compound.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, but the reactivity of aryl chlorides can be challenging. uwindsor.ca Aryl chlorides are less reactive than the corresponding bromides and iodides in the crucial oxidative addition step to the palladium(0) catalyst, often requiring specialized ligands or more forceful reaction conditions to proceed efficiently. uwindsor.catcichemicals.com

The Suzuki-Miyaura coupling creates a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid. beilstein-journals.orgwikipedia.org The general mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the catalyst. beilstein-journals.org While there are methods for coupling unactivated aryl chlorides, no specific examples or datasets detailing the Suzuki-Miyaura coupling of this compound with any boronic acid partner could be located in the available literature.

General conditions for similar, unactivated aryl chlorides often require palladium catalysts supported by bulky, electron-rich phosphine (B1218219) ligands (like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) to facilitate the difficult oxidative addition step.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound Note: The following table is a hypothetical representation based on general principles for unactivated aryl chlorides, as no specific experimental data is available for this compound.

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Putative Product |

|---|

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The coupling of aryl chlorides, particularly electron-rich or neutral ones, typically demands sophisticated catalyst systems with sterically hindered and electron-rich ligands to achieve good yields. organic-chemistry.orgrsc.org A comprehensive search did not yield any specific reports on the Buchwald-Hartwig amination of this compound.

Table 2: Hypothetical Buchwald-Hartwig Amination of this compound Note: This table is a hypothetical representation based on general principles for unactivated aryl chlorides, as no specific experimental data is available for this compound.

| Amine Partner | Catalyst System | Base | Solvent | Temperature (°C) | Putative Product |

|---|

The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a dual catalyst system of palladium and copper(I). organic-chemistry.orgwikipedia.org The reactivity of aryl halides follows the order I > Br > Cl, making aryl chlorides the most challenging substrates. wikipedia.org Successful Sonogashira couplings of aryl chlorides often require high temperatures and specialized ligands. No documented examples of the Sonogashira coupling with this compound have been identified.

Table 3: Hypothetical Sonogashira Coupling of this compound Note: This table is a hypothetical representation based on general principles for unactivated aryl chlorides, as no specific experimental data is available for this compound.

| Alkyne Partner | Catalyst System | Base | Solvent | Temperature (°C) | Putative Product |

|---|

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by palladium. mdpi.comlibretexts.org The mechanism includes oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org Similar to other cross-coupling reactions, the use of aryl chlorides in the Heck reaction is less facile than with bromides or iodides and generally requires specific catalytic systems to be effective. diva-portal.org There is no specific research detailing the Heck coupling reactivity of this compound.

Table 4: Hypothetical Heck Coupling of this compound Note: This table is a hypothetical representation based on general principles for unactivated aryl chlorides, as no specific experimental data is available for this compound.

| Alkene Partner | Catalyst System | Base | Solvent | Temperature (°C) | Putative Product |

|---|

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species, thereby reversing the polarity of the carbon atom and rendering it nucleophilic. wikipedia.org For this compound, this reaction involves the exchange of the chlorine atom for a metal, typically lithium.

The reaction is most commonly performed using an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.org The process is a kinetically controlled equilibrium that favors the formation of the more stable organolithium product. wikipedia.org The general rate for halogen-lithium exchange follows the trend I > Br > Cl, meaning that chloroarenes are the least reactive among the common halogens. wikipedia.orgprinceton.edu Consequently, forcing conditions, such as the use of the more reactive t-BuLi or the presence of chelating groups, may be necessary to achieve efficient exchange. wikipedia.org

The mechanism of lithium-halogen exchange is complex and can involve either a nucleophilic pathway via an "ate-complex" intermediate or a single-electron transfer (SET) pathway that generates radical intermediates. wikipedia.orgstackexchange.com In the case of this compound, the reaction with butyllithium (B86547) would result in the formation of 3-(cyclopentyloxy)phenyllithium and chlorobutane. This aryllithium intermediate is a powerful nucleophile and a valuable precursor for the synthesis of various substituted aromatic compounds by trapping it with an appropriate electrophile.

Table 1: Characteristics of Halogen-Metal Exchange on this compound

| Feature | Description |

| Reaction Type | Halogen-Metal Exchange |

| Reagents | Organolithium compounds (e.g., n-BuLi, t-BuLi) |

| Substrate Site | Carbon-Chlorine bond on the aromatic ring |

| Product | 3-(cyclopentyloxy)phenyllithium |

| Reactivity Trend | Aryl Chlorides < Aryl Bromides < Aryl Iodides wikipedia.orgprinceton.edu |

| Mechanism | Can proceed via a nucleophilic "ate-complex" or a single-electron transfer (SET) pathway. wikipedia.org |

Reactivity of the Cyclopentyloxy Group

Cleavage Reactions of Alkyl Aryl Ethers

The ether linkage in this compound is robust under many conditions but can be cleaved by strong acids. masterorganicchemistry.com This reaction is a characteristic transformation of alkyl aryl ethers. The most common reagents for this purpose are strong mineral acids with nucleophilic counterions, such as hydrobromic acid (HBr) and hydroiodic acid (HI), or potent Lewis acids like boron tribromide (BBr₃). masterorganicchemistry.comucalgary.ca

The mechanism for acid-catalyzed cleavage begins with the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (a neutral alcohol). ucalgary.cayoutube.com This is followed by a nucleophilic attack from the halide ion (Br⁻ or I⁻) on the alkyl carbon adjacent to the ether oxygen. ucalgary.ca The subsequent pathway, either Sₙ1 or Sₙ2, is dependent on the structure of the alkyl group. masterorganicchemistry.comucalgary.ca

For this compound, the cyclopentyl group is a secondary alkyl. Cleavage at this secondary carbon can proceed through a mixture of Sₙ1 and Sₙ2 pathways, depending on the specific reaction conditions. masterorganicchemistry.com The cleavage invariably breaks the alkyl-oxygen bond because the aryl-oxygen bond is much stronger due to the sp² hybridization of the aromatic carbon. The reaction yields 3-chlorophenol (B135607) and a cyclopentyl derivative, typically cyclopentyl bromide or cyclopentyl iodide. ucalgary.ca Phenols are generally unreactive towards further substitution by hydrogen halides, preventing the formation of aryl halides under these conditions. ucalgary.ca

Table 2: Common Reagents for Alkyl Aryl Ether Cleavage

| Reagent | Description | Mechanism at Secondary Carbon |

| HBr / HI | Strong Brønsted acids with good nucleophilic anions. ucalgary.ca | Sₙ1 / Sₙ2 mixture |

| BBr₃ | Strong Lewis acid; effective for cleaving aryl ethers, including methyl ethers. masterorganicchemistry.comresearchgate.netnih.gov | Can proceed via novel bimolecular mechanisms or direct bromide transfer. researchgate.net |

| TMSI (Iodotrimethylsilane) | A neutral reagent that generates HI in situ or acts via a Lewis acid mechanism. youtube.com | Sₙ2-like |

Functionalization of the Cyclopentyl Ring

Direct and selective functionalization of the cyclopentyl ring in this compound is not a commonly reported transformation. The presence of more reactive sites within the molecule, particularly the activated aromatic ring and the carbon-chlorine bond, means that most reagents will preferentially react elsewhere.

Hypothetically, functionalization of the saturated cyclopentyl ring could be attempted under conditions typical for alkane chemistry, such as free-radical halogenation. However, such harsh conditions (e.g., UV light and Cl₂ or Br₂) would likely lead to a complex mixture of products due to a lack of selectivity. Reactions would occur on the cyclopentyl ring, but also potentially on the benzylic-like positions if any alkyl side chains were present, and could also promote unwanted side reactions on the aromatic nucleus. Given these challenges, synthetic strategies typically focus on modifying the aromatic ring or cleaving the ether, rather than attempting to functionalize the cyclopentyl moiety directly.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Regioselectivity and Directing Effects

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com When the benzene ring is already substituted, the existing groups profoundly influence the rate of reaction and the position (regioselectivity) of the incoming electrophile. libretexts.org Substituents are classified as either activating or deactivating, and as ortho-, para- or meta-directors. libretexts.org

Activating groups donate electron density to the ring, increasing its nucleophilicity and making it more reactive than benzene. These are typically ortho-, para-directors. libretexts.org

Deactivating groups withdraw electron density from the ring, decreasing its nucleophilicity and making it less reactive than benzene. Most deactivators are meta-directors, with the notable exception of halogens. libretexts.orglibretexts.org

The directing effect arises from the ability of the substituent to stabilize the charged intermediate (the arenium ion or sigma complex) formed during the reaction. youtube.com

Influence of Chlorine and Cyclopentyloxy Substituents

In this compound, the regiochemical outcome of an EAS reaction is determined by the combined influence of the chloro and cyclopentyloxy groups.

Cyclopentyloxy Group (-OC₅H₉): An alkoxy group is a strongly activating, ortho-, para-director. libretexts.org Its activating nature stems from a powerful electron-donating resonance effect, where the lone pairs on the oxygen atom can be delocalized into the benzene ring. youtube.com This resonance effect significantly increases the electron density at the ortho (C2, C4) and para (C6) positions and outweighs the electron-withdrawing inductive effect of the electronegative oxygen atom. libretexts.org The additional resonance structures possible for ortho and para attack stabilize the arenium ion intermediate, accelerating substitution at these sites. youtube.com

Chlorine Atom (-Cl): A halogen is a deactivating, yet ortho-, para-director. libretexts.orgstackexchange.com It is deactivating because its strong electron-withdrawing inductive effect (due to high electronegativity) is dominant over its weaker electron-donating resonance effect, making the ring less reactive than benzene. stackexchange.comlibretexts.org However, it directs ortho and para because the resonance donation, while weak, helps to stabilize the positive charge of the arenium ion intermediate during attack at these positions. youtube.com

Combined Effect: When both an activating and a deactivating group are present, the more powerful activating group generally controls the regioselectivity. In this molecule, the strongly activating cyclopentyloxy group at C3 dictates the position of substitution. It directs incoming electrophiles to the positions ortho (C2, C4) and para (C6) relative to itself.

The final product distribution will be influenced by steric hindrance. The chlorine atom at C1 will sterically hinder attack at the C2 position. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions. The C6 position is generally favored as it is para to the strongly directing cyclopentyloxy group and avoids steric clash from the chlorine atom.

Table 3: Summary of Substituent Effects in this compound

| Substituent | Position | Reactivity Effect | Directing Effect | Controlling Factor |

| -Cl | C1 | Deactivating stackexchange.com | ortho, para youtube.com | Inductive Effect (deactivation), Resonance (directing) |

| -OC₅H₉ | C3 | Activating libretexts.org | ortho, para libretexts.org | Resonance Effect (activation and directing) |

| Predicted EAS Sites | C2, C4, C6 | Overall Activated | ortho/para to -OC₅H₉ | The cyclopentyloxy group is the dominant director. |

Mechanistic Studies and Reaction Kinetics

Elucidation of Rate-Determining Steps

No studies detailing the experimental or computational determination of the rate-determining step in any reaction involving this compound were found. Such an analysis would require kinetic data obtained under varying reaction conditions, which is currently unavailable.

Transition State Analysis

Similarly, there is no information available regarding the transition state analysis for reactions involving this compound. This would typically involve computational chemistry studies to model the geometry and energy of transition state structures, or advanced experimental techniques to probe these transient species.

Spectroscopic Characterization and Advanced Analytical Methodologies for 1 Chloro 3 Cyclopentyloxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 1-Chloro-3-(cyclopentyloxy)benzene, offering insights into the proton and carbon environments within the molecule.

Proton NMR (¹H NMR) for Structural Elucidation

The ¹H NMR spectrum of this compound provides a distinct map of the hydrogen atoms. The spectrum can be divided into two main regions: the aromatic region, corresponding to the protons on the benzene (B151609) ring, and the aliphatic region, for the protons of the cyclopentyloxy group.

The aromatic protons, due to the meta-substitution pattern, exhibit a complex splitting pattern typically between 6.8 and 7.3 ppm. The proton at C2, situated between the two electron-withdrawing/donating groups, is expected to appear as a triplet or singlet-like peak around 6.9 ppm. The proton at C4, para to the chlorine, would likely resonate around 7.1-7.2 ppm as a triplet. The protons at C5 and C6 would show signals in the range of 6.8-7.0 ppm.

The cyclopentyloxy group gives rise to characteristic signals in the upfield region. The single proton on the carbon atom directly attached to the oxygen (the methine proton, O-CH) is the most deshielded of this group, expected to appear as a multiplet around 4.7-4.8 ppm. The remaining eight protons on the cyclopentyl ring are chemically similar and would produce a broad multiplet between 1.5 and 2.0 ppm.

A summary of the predicted ¹H NMR chemical shifts is presented below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (C2, C4, C5, C6) | 6.8 - 7.3 | Multiplet |

| Cyclopentyloxy CH | 4.7 - 4.8 | Multiplet |

| Cyclopentyloxy CH₂ | 1.5 - 2.0 | Multiplet |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms and information about their chemical environment. For this compound, with its 11 carbon atoms, the spectrum is anticipated to show distinct signals for each carbon due to the molecule's asymmetry.

The carbon atom C3, bonded to the electronegative oxygen of the ether, is significantly deshielded and expected to resonate at approximately 159 ppm. The carbon atom C1, bearing the chlorine atom, is also deshielded and should appear around 135 ppm. The remaining aromatic carbons (C2, C4, C5, C6) would have signals in the typical aromatic range of 115-131 ppm.

Within the cyclopentyloxy group, the methine carbon (O-CH) is the most deshielded aliphatic carbon, with an expected chemical shift around 80 ppm. The two sets of methylene (B1212753) carbons (CH₂) in the cyclopentyl ring are predicted to appear further upfield, typically in the range of 24-33 ppm.

A table of predicted ¹³C NMR chemical shifts is provided below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 (C-O) | ~159 |

| C1 (C-Cl) | ~135 |

| C5 | ~131 |

| C2, C4, C6 | 115 - 123 |

| Cyclopentyloxy CH | ~80 |

| Cyclopentyloxy CH₂ | 24 - 33 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be crucial for establishing the connectivity of protons within the individual ring systems. It would show correlations between the adjacent aromatic protons on the benzene ring, confirming their relative positions. Similarly, it would reveal the coupling network within the cyclopentyl group, showing a cross-peak between the methine proton (O-CH) and the adjacent methylene (CH₂) protons, as well as between the different methylene protons of the ring. sdsu.edu

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.org It would definitively link the proton signals to their corresponding carbon signals. For instance, the aromatic proton signals between 6.8-7.3 ppm would show cross-peaks to the aromatic carbon signals (115-135 ppm). The methine proton at ~4.7 ppm would correlate with the methine carbon at ~80 ppm, and the aliphatic protons at 1.5-2.0 ppm would correlate with the cyclopentyl carbons at 24-33 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2- and 3-bond) couplings between protons and carbons, which is invaluable for piecing together the molecular fragments. libretexts.org Key expected correlations would include a cross-peak from the methine proton (O-CH) of the cyclopentyl group to the C3 carbon of the benzene ring, confirming the ether linkage. Correlations would also be seen from the aromatic protons to neighboring carbons, helping to unambiguously assign the C2, C4, C5, and C6 carbons.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint and identifying the functional groups present.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is characterized by absorption bands corresponding to its key structural features: the aromatic ring, the ether linkage, the C-Cl bond, and the aliphatic ring.

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹, in the range of 3050-3100 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the cyclopentyl group are expected just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region.

C-O-C Ether Stretch: The most characteristic feature for the ether linkage is a strong absorption band due to the asymmetric C-O-C stretching, which for aryl-alkyl ethers typically appears in the 1200-1275 cm⁻¹ range. A weaker symmetric stretching band is expected around 1020-1075 cm⁻¹.

C=C Aromatic Ring Stretch: The stretching vibrations of the carbon-carbon double bonds in the benzene ring usually give rise to several medium to sharp bands in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: The stretching vibration for the C-Cl bond is expected to produce a medium to strong absorption in the fingerprint region, typically between 700 and 800 cm⁻¹.

Aromatic C-H Bending: Out-of-plane (OOP) C-H bending vibrations are characteristic of the substitution pattern on the benzene ring. For a 1,3-disubstituted (meta) ring, strong absorption bands are expected in the 680-725 cm⁻¹ and 750-810 cm⁻¹ regions.

A summary of the expected major IR absorption bands is presented below. nist.govnist.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1200 - 1275 | Strong |

| Symmetric C-O-C Stretch | 1020 - 1075 | Medium |

| C-Cl Stretch | 700 - 800 | Medium-Strong |

| Aromatic C-H OOP Bending | 680 - 810 | Strong |

Raman Spectroscopy for Vibrational Fingerprinting

While IR spectroscopy is sensitive to polar bond vibrations, Raman spectroscopy is particularly effective for detecting vibrations of non-polar, symmetric bonds. For this compound, a Raman spectrum would provide complementary information.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its chemical structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental formula of a compound by measuring its mass with very high accuracy. For this compound, with the molecular formula C₁₁H₁₃ClO, HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions.

The theoretical exact mass is calculated based on the masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁶O). This high-precision measurement provides a high degree of confidence in the compound's identity. Any significant deviation between the measured exact mass and the theoretical value would indicate an incorrect structural assignment or the presence of impurities.

| Parameter | Information |

|---|---|

| Molecular Formula | C₁₁H₁₃ClO |

| Isotopes Used for Calculation | ¹²C, ¹H, ³⁵Cl, ¹⁶O |

| Theoretical Monoisotopic Mass | 196.0655 g/mol |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions are fragmented and the resulting fragment ions are analyzed. This process provides detailed structural information by revealing how a molecule breaks apart. For this compound, the fragmentation pattern is influenced by the stability of the resulting ions and neutral losses.

Upon electron ionization, the molecule forms a molecular ion [C₁₁H₁₃ClO]⁺˙. Due to the presence of chlorine, this molecular ion peak will appear as a pair of peaks (M and M+2) with a characteristic intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.info

Key fragmentation pathways can be predicted based on the structure:

Loss of the Cyclopentyloxy Group: Cleavage of the ether bond can occur.

Loss of Chlorine: Scission of the carbon-chlorine bond results in the loss of a chlorine radical, forming a [C₁₁H₁₃O]⁺ ion. docbrown.info This is a common fragmentation for chlorobenzenes. docbrown.inforesearchgate.net

Fragmentation of the Cyclopentyl Ring: The cyclopentyl group can undergo ring-opening and subsequent fragmentation, leading to the loss of neutral species like cyclopentene (B43876) (C₅H₈).

Formation of Phenyl Cation: Cleavage of both the chlorine and cyclopentyloxy substituents can lead to the formation of a stable phenyl cation or related aromatic fragments. docbrown.info

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (for ³⁵Cl) |

|---|---|---|---|

| 196 | [C₆H₄Cl]⁺ | C₅H₉O• | 111 |

| 196 | [C₁₁H₁₃O]⁺ | Cl• | 161 |

| 196 | [C₆H₅O]⁺ | C₅H₈ + Cl• | 93 |

| 196 | [C₅H₉]⁺ | C₆H₄ClO• | 69 |

Chromatographic Separation Techniques

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for verifying the purity of non-volatile compounds and for quantitative analysis. wur.nl For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. sielc.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture.

A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. researchgate.net An acid, such as formic acid, is often added to the mobile phase to improve peak shape and ensure compatibility with a mass spectrometer if LC-MS is performed. Detection is commonly achieved using a UV detector, set to a wavelength where the benzene ring exhibits strong absorbance. The retention time of the compound is a characteristic feature under specific chromatographic conditions, while the peak area is proportional to its concentration, allowing for quantitative analysis.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. oup.com It is particularly suitable for analyzing the volatility of this compound and identifying any volatile impurities.

A standard GC analysis would utilize a long capillary column with a non-polar or mid-polar stationary phase, such as a DB-5 (5% phenyl-methylpolysiloxane) or a ZB-35HT. researchgate.netbme.hu The sample is injected into a heated inlet, where it is vaporized and carried through the column by an inert carrier gas, typically helium or hydrogen. bme.hu A temperature program is used to ramp the column temperature, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for detection due to its high sensitivity to organic compounds.

| Parameter | Condition |

|---|---|

| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 60°C, ramp 10°C/min to 280°C |

| Detector | Flame Ionization Detector (FID) at 300°C |

LC-MS and GC-MS for Coupled Separation and Identification

The coupling of chromatographic separation with mass spectrometry provides the highest level of analytical specificity.

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. As the compound elutes from the HPLC column, it is introduced into the mass spectrometer. This allows for the confirmation of the molecular weight of the peak observed in the chromatogram, providing definitive proof of its identity.

GC-MS is a powerful combination for the analysis of volatile and semi-volatile compounds. epa.gov After separation on the GC column, the eluting compounds are directly ionized and analyzed by the mass spectrometer. The resulting mass spectrum provides a "chemical fingerprint" of the molecule, which can be compared against extensive spectral libraries (e.g., NIST) for confident identification. researchgate.net This is especially useful for identifying unknown impurities or degradation products in the sample.

Computational Chemistry and Theoretical Studies of 1 Chloro 3 Cyclopentyloxy Benzene

Spectroscopic Property Prediction

Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For a molecule like 1-chloro-3-(cyclopentyloxy)benzene, these predictions can help in structural elucidation and in understanding the electronic environment of the atoms. The primary methods for these predictions are based on Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost.

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional (such as B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)).

The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. For this compound, this involves determining the preferred orientation of the cyclopentyloxy group relative to the benzene (B151609) ring. Once the geometry is optimized, the GIAO calculation is performed to determine the isotropic magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

Expected ¹H NMR Chemical Shifts:

The proton chemical shifts for this compound can be estimated based on the additive effects of the chloro and cyclopentyloxy substituents on the benzene ring, and by comparison with similar structures.

Aromatic Protons: The protons on the benzene ring are expected to appear in the range of 6.8 to 7.3 ppm. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the cyclopentyloxy group will influence the precise shifts of the four aromatic protons, leading to distinct signals.

Cyclopentyloxy Protons: The proton on the carbon of the cyclopentyl group attached to the oxygen (the methine proton) would be the most downfield of the aliphatic protons, likely in the range of 4.5 to 4.8 ppm. The methylene (B1212753) protons of the cyclopentyl ring would appear further upfield, likely in the range of 1.6 to 2.0 ppm, and would exhibit complex splitting patterns due to their diastereotopic nature.

Expected ¹³C NMR Chemical Shifts:

The carbon chemical shifts are also predicted using the GIAO method.

Aromatic Carbons: The carbon atom attached to the chlorine (C1) is expected to have a chemical shift in the range of 134-136 ppm. nist.gov The carbon attached to the cyclopentyloxy group (C3) would be significantly downfield, likely in the range of 158-160 ppm, due to the deshielding effect of the oxygen atom. The other aromatic carbons would have shifts in the typical aromatic region of 115-130 ppm. nist.gov

Cyclopentyloxy Carbons: The methine carbon of the cyclopentyl group attached to the oxygen would be the most downfield of the aliphatic carbons, expected around 80-85 ppm. The other methylene carbons of the cyclopentyl ring would be found in the upfield region, typically between 20 and 35 ppm.

Below is an illustrative table of the type of data that would be generated from a theoretical NMR chemical shift prediction for this compound.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 135.0 |

| C2 | 7.25 | 122.0 |

| C3 | - | 159.0 |

| C4 | 6.90 | 116.0 |

| C5 | 7.15 | 130.5 |

| C6 | 6.85 | 114.0 |

| C1' (CH-O) | 4.70 | 82.0 |

| C2'/C5' | 1.90 | 32.5 |

| C3'/C4' | 1.70 | 24.0 |

Note: The values in this table are illustrative and based on typical substituent effects for similar compounds. Actual computational results may vary depending on the level of theory and basis set used.

Theoretical calculations of vibrational frequencies for Infrared (IR) and Raman spectroscopy are crucial for assigning experimental spectral bands to specific molecular motions. These calculations are typically performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)) as the geometry optimization.

The calculation provides a set of harmonic vibrational frequencies. However, these calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. Therefore, it is common practice to apply a scaling factor (typically around 0.96-0.98 for DFT methods) to the calculated frequencies to improve agreement with experimental data.

Expected Vibrational Modes:

For this compound, the vibrational spectrum would be a composite of the modes from the substituted benzene ring and the cyclopentyloxy group.

Benzene Ring Vibrations:

C-H stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region.

C=C stretching: The stretching vibrations of the aromatic ring carbons typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-H in-plane and out-of-plane bending: These occur at lower frequencies, with the out-of-plane bends often giving rise to strong absorptions in the IR spectrum below 900 cm⁻¹.

C-Cl stretching: The C-Cl stretching vibration is expected in the range of 600-800 cm⁻¹, though its exact position can be influenced by coupling with other modes.

Cyclopentyloxy Group Vibrations:

C-H stretching: Aliphatic C-H stretching vibrations from the cyclopentyl group will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

CH₂ bending (scissoring): This mode is expected around 1450-1470 cm⁻¹.

C-O stretching: The C-O-C asymmetric and symmetric stretching vibrations are characteristic. The aryl-O stretch is expected around 1200-1250 cm⁻¹, while the alkyl-O stretch would be in the 1000-1100 cm⁻¹ region.

The following table illustrates the kind of data that would be produced in a computational vibrational analysis of this compound.

| Predicted Frequency (scaled, cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity | Vibrational Assignment |

| 3080 | Medium | High | Aromatic C-H stretch |

| 2955 | High | High | Aliphatic C-H stretch (asymmetric) |

| 2870 | High | High | Aliphatic C-H stretch (symmetric) |

| 1590 | High | Medium | Aromatic C=C stretch |

| 1485 | High | Low | Aromatic C=C stretch |

| 1460 | Medium | Medium | CH₂ scissoring (cyclopentyl) |

| 1240 | Very High | Low | Asymmetric C-O-C stretch (Aryl-O) |

| 1040 | High | Medium | Symmetric C-O-C stretch (Alkyl-O) |

| 780 | Very High | Low | C-H out-of-plane bend / C-Cl stretch character |

Note: The values and assignments in this table are illustrative and based on typical frequency ranges for the described functional groups. A full computational analysis would provide a much more extensive list of vibrational modes.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate

1-Chloro-3-(cyclopentyloxy)benzene serves as a versatile intermediate in the synthesis of more complex organic molecules. Its structure, featuring a reactive chlorine atom and a bulky cyclopentyloxy group on a benzene (B151609) ring, allows for a variety of chemical transformations.

Precursor for Carbon-Carbon Bond Formation

The chlorine substituent on the aromatic ring of this compound makes it a suitable substrate for various cross-coupling reactions, which are fundamental processes for creating carbon-carbon bonds. These reactions are pivotal in the construction of complex molecular frameworks. For instance, it can participate in Suzuki-Miyaura coupling, which involves the reaction of the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction would result in the formation of a biaryl compound, where the chlorine atom is replaced by the organic group from the boronic acid derivative.

Another significant carbon-carbon bond-forming reaction is the Heck-Mizoroki reaction. In this palladium-catalyzed process, this compound could react with an alkene to form a substituted alkene, thereby extending the carbon chain and introducing new functional groups. The cyclopentyloxy group can influence the regioselectivity and reactivity of these coupling reactions due to its steric bulk and electronic effects.

Building Block for Heterocyclic Compounds

This compound is a valuable starting material for the synthesis of various heterocyclic compounds. The chlorine atom can be displaced by a variety of nucleophiles, a key step in the formation of heterocyclic rings. For example, reaction with a primary amine could lead to the formation of an N-arylpiperidine or other nitrogen-containing heterocycles through a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction.

Similarly, reaction with a thiol can introduce a sulfur atom, paving the way for the synthesis of sulfur-containing heterocycles like thiophenes or thiazoles, depending on the subsequent reaction partners and conditions. The cyclopentyloxy group remains as a substituent on the resulting heterocyclic structure, potentially influencing its physical and biological properties.

Intermediate in Complex Molecule Synthesis

The utility of this compound extends to its role as an intermediate in the multi-step synthesis of complex target molecules. Its bifunctional nature—a reactive halogen and a modifiable ether linkage—allows for sequential and selective chemical modifications. For instance, the chlorine atom can be used as a handle for introducing other functional groups or for coupling with other molecular fragments. Subsequently, the cyclopentyloxy group could be cleaved or modified if required by the synthetic strategy. This stepwise approach is crucial in the total synthesis of natural products and pharmaceutically active compounds where precise control over the molecular architecture is paramount.

Contributions to Materials Science Research

The unique combination of a halogenated aromatic ring and a bulky aliphatic ether in this compound makes it a compound of interest in the field of materials science. bldpharm.com

Development of Advanced Polymers and Resins

In polymer chemistry, monomers containing specific functional groups are used to build polymers with desired properties. This compound can potentially serve as a monomer or a co-monomer in the synthesis of advanced polymers. The chloro group can be a site for polymerization reactions, such as polycondensation or cross-coupling polymerization. The bulky cyclopentyloxy group incorporated into the polymer backbone would likely impact the polymer's physical properties, such as its glass transition temperature, solubility, and mechanical strength. This could lead to the development of specialty polymers and resins with tailored characteristics for specific applications.

Integration into Functional Materials (e.g., optical materials)

The structural features of this compound suggest its potential for integration into functional materials, including those with specific optical properties. bldpharm.com The aromatic ring is a common component in chromophores, which are responsible for the optical properties of many materials. Modification of the substitution pattern on the benzene ring can tune these properties. The presence of the chlorine atom and the cyclopentyloxy group can influence the electron density of the aromatic system and its intermolecular interactions, which in turn can affect the material's refractive index, birefringence, and nonlinear optical response. This makes it a candidate for research into new liquid crystals, organic light-emitting diodes (OLEDs), and other optical materials. bldpharm.com

Synthesis of Specialized Organic Reagents

This compound serves as a key starting material in the synthesis of more complex and specialized organic reagents. Its chemical structure, featuring a reactive chlorine atom on an aromatic ring and a bulky cyclopentyloxy group, makes it a valuable building block for creating sophisticated molecules. One of the primary applications of this compound is in the preparation of organoboron reagents, which are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

A prominent example of its utility is in the synthesis of 2-(3-(cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This transformation is typically achieved through a palladium-catalyzed cross-coupling reaction known as the Miyaura borylation. organic-chemistry.org In this reaction, the carbon-chlorine bond of this compound is selectively converted into a carbon-boron bond.

The Miyaura borylation reaction for this substrate generally involves reacting this compound with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a palladium catalyst and a suitable base. organic-chemistry.org The resulting product, a pinacol (B44631) boronate ester, is a stable, crystalline solid that is easy to handle and purify, making it an excellent reagent for subsequent reactions, most notably the Suzuki-Miyaura cross-coupling. The bulky cyclopentyloxy and pinacolato groups can also impart favorable solubility and stability properties to the reagent.

The synthesis of this specialized boronate ester from this compound highlights the latter's importance as an intermediate. The resulting reagent, 2-(3-(cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, provides a versatile platform for introducing the 3-(cyclopentyloxy)phenyl moiety into a wide array of complex molecular architectures, which is of interest in the development of new materials and pharmacologically active compounds.

Table 1: Synthesis of 2-(3-(cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

| Reactant | Reagent | Catalyst | Base | Product |

| This compound | Bis(pinacolato)diboron | Palladium complex (e.g., Pd(dppf)Cl₂) | Acetate salt (e.g., KOAc) | 2-(3-(cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Derivatives and Structure Reactivity Relationships of 1 Chloro 3 Cyclopentyloxy Benzene

Design and Synthesis of Substituted Analogues

The chemical architecture of 1-chloro-3-(cyclopentyloxy)benzene provides multiple avenues for structural modification, enabling the synthesis of a wide array of analogues. These modifications can be broadly categorized into alterations of the aromatic ring, variations of the alkoxy group, and the introduction of additional functionalities.

Modification of the Aromatic Ring

The benzene (B151609) ring of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of various substituents. The existing chloro and cyclopentyloxy groups are both ortho-, para-directing. However, the bulky nature of the cyclopentyloxy group can sterically hinder substitution at the ortho positions (2 and 4), often favoring substitution at the para position (6).

Common electrophilic substitution reactions applicable to this scaffold include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. This nitro-substituted derivative can then serve as a precursor for other functional groups, for instance, by reduction to an amino group (-NH2).

Halogenation: Further halogenation, such as bromination or chlorination, can be accomplished using appropriate reagents (e.g., Br2 or Cl2 with a Lewis acid catalyst like FeBr3 or AlCl3).

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively. For instance, reacting the parent compound with an acyl chloride in the presence of a Lewis acid would introduce a ketone functionality. Subsequent reduction can yield an alkyl substituent. A strategic approach to obtaining a meta-substituted product involves first introducing a meta-directing group. For example, Friedel-Crafts acylation followed by chlorination would direct the chlorine to the meta position relative to the acyl group. The acyl group can then be reduced to an alkyl group. quora.com

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (-SO3H) onto the aromatic ring. libretexts.org

Palladium-catalyzed cross-coupling reactions offer another powerful tool for modifying the aromatic ring, often by targeting the carbon-chlorine bond. The Suzuki-Miyaura coupling, for example, can be used to form a new carbon-carbon bond by reacting the chloro-derivative with an organoboron compound in the presence of a palladium catalyst. wikipedia.orgfishersci.co.ukorganic-chemistry.org This allows for the introduction of aryl, vinyl, or alkyl groups. Similarly, the Buchwald-Hartwig amination can be employed to form carbon-nitrogen bonds, introducing amine functionalities. nih.gov

A patent describes the synthesis of 1-chloro-3-methoxy-5-methylbenzene (B1355040) from 1-chloro-3-halotoluene and sodium methoxide, illustrating a nucleophilic aromatic substitution approach to modify the aromatic core. google.com

Variation of the Alkoxy Group (e.g., cyclopropyl (B3062369), alkyl, trifluoromethyl)

The cyclopentyloxy group can be replaced with a variety of other alkoxy or related groups to modulate the compound's properties. This is typically achieved by starting with 3-chlorophenol (B135607) and introducing the desired group via Williamson ether synthesis or Mitsunobu reaction.

| Alkoxy Group Variation | Starting Materials | Key Properties/Relevance |

| Cyclopropyloxy | 3-chlorophenol and a cyclopropyl halide | Smaller cycloalkyl group, may influence packing in materials. chemsrc.comnih.gov |

| Ethoxy | 3-chlorophenol and an ethyl halide | Simple alkyl ether, serves as a basic analogue for comparison. |

| Trifluoromethoxy | 3-chlorophenol and a trifluoromethylating agent | The highly electronegative trifluoromethoxy group significantly alters electronic properties. |

Introduction of Additional Halogens or Functional Groups

Additional functional groups can be introduced either on the aromatic ring, as discussed previously, or on the cyclopentyloxy group. For instance, a derivative named 1-chloro-3-(chlorophenylmethyl)benzene has been synthesized, indicating that more complex substituents can be attached. chemicalbook.com

Furthermore, multifunctional derivatives can be designed and synthesized. For example, a compound featuring both a trifluoromethoxy group and the core this compound structure has been reported, highlighting the possibility of creating highly functionalized molecules with tailored properties.

Investigation of Electronic and Steric Effects on Reactivity

The reactivity of this compound and its derivatives is governed by a combination of electronic and steric effects. The chlorine atom and the oxygen of the cyclopentyloxy group are both electron-withdrawing through induction but electron-donating through resonance. The net effect of the cyclopentyloxy group is typically activating for electrophilic aromatic substitution and ortho-, para-directing. The chlorine atom is deactivating yet also ortho-, para-directing.

The interplay of these electronic effects influences the regioselectivity of reactions. For electrophilic attack, the positions ortho and para to the cyclopentyloxy group are electronically favored. However, the steric bulk of the cyclopentyl ring can hinder attack at the adjacent ortho positions, making the para position more accessible.

Steric hindrance also plays a crucial role in the reactivity of the chloro-substituent in nucleophilic substitution reactions. The accessibility of the carbon atom bearing the chlorine to an incoming nucleophile will be influenced by the size and conformation of the adjacent cyclopentyloxy group.

Systematic Studies of Structure-Activity Correlations (in chemical reactions/materials properties)

Systematic studies that correlate the structure of this compound derivatives with their activity in chemical reactions or their properties as materials are crucial for their rational design in specific applications.

In the context of chemical reactions, for instance, a series of analogues with different alkoxy groups could be synthesized and their rates of reaction in a particular transformation (e.g., Suzuki coupling) measured. This would provide quantitative data on how the electronic and steric nature of the alkoxy group influences catalytic efficiency.

In materials science, derivatives of this compound could be investigated as components of liquid crystals or for their photoluminescent properties. The shape and polarity of the molecule are critical for the formation of liquid crystalline phases. researchgate.netwikipedia.org By systematically varying the substituents on the aromatic ring and the nature of the alkoxy group, it would be possible to tune the transition temperatures and the type of mesophases formed. For example, the introduction of long alkyl chains can promote the formation of smectic and nematic phases. researchgate.net Fluorination of related aromatic compounds has been shown to significantly affect their electro-optical properties in liquid crystal mixtures. mdpi.com

Another potential application where structure-activity relationships are key is in the development of bioactive compounds, such as herbicides. Studies on structurally related quinazolinedione derivatives have shown that the nature and position of substituents on the aromatic ring have a significant impact on their herbicidal activity. arkat-usa.orgumich.eduumich.edu A systematic study of this compound analogues in this context would involve synthesizing a library of compounds with varied substituents and screening them for their biological effects.

Sustainable Chemical Synthesis and Green Chemistry Approaches for 1 Chloro 3 Cyclopentyloxy Benzene

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.govrsc.orgjocpr.com Traditional synthesis routes for ethers often suffer from poor atom economy due to the use of stoichiometric reagents that are not incorporated into the final product.

The Mitsunobu reaction, another method for ether synthesis, is notorious for its poor atom economy. massivesci.comyoutube.com This reaction utilizes stoichiometric amounts of triphenylphosphine (B44618) and an azodicarboxylate (like DEAD or DIAD), which are converted into triphenylphosphine oxide and a hydrazine (B178648) derivative, respectively. wikipedia.orgorganic-chemistry.org These by-products are generated in large quantities and are not part of the final ether molecule, leading to significant waste. massivesci.comyoutube.com